(2E)-3-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide
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Overview
Description
(2E)-3-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The methoxyphenyl and methylphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the enamide: The final step involves the formation of the enamide linkage through condensation reactions, often using reagents like acetic anhydride or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenols or quinones.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Phenols, quinones.
Reduction: Amides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methoxyphenyl)-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
(2E)-3-(4-methoxyphenyl)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]prop-2-enamide: Similar structure but with a fluorophenyl group instead of a methylphenyl group.
Uniqueness
The uniqueness of (2E)-3-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide lies in its specific substitution pattern and the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-14-3-8-16(9-4-14)18-13-20(25-22-18)21-19(23)12-7-15-5-10-17(24-2)11-6-15/h3-13H,1-2H3,(H,21,23)/b12-7+ |
InChI Key |
LBBADJLOJBGLCK-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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